2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide
Descripción
BenchChem offers high-quality 2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c26-20(23-12-11-16-6-2-1-3-7-16)15-29-21-18-9-4-10-19(18)25(22(27)24-21)14-17-8-5-13-28-17/h1-3,5-8,13H,4,9-12,14-15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCFFVNIKBDWBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NCCC3=CC=CC=C3)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A furan ring, which is known for its biological activity.
- A cyclopentapyrimidine moiety that contributes to its pharmacological properties.
- A thio group that may enhance its interaction with biological targets.
Antiviral Activity
Recent studies have indicated that compounds similar to 2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide exhibit significant antiviral properties. For instance, thiazolidinone derivatives have shown efficacy against Hepatitis C Virus (HCV) by inhibiting the NS5B RNA polymerase with IC50 values ranging from 31.9 μM to 32.2 μM . The structural similarity suggests potential antiviral applications for the compound .
Anticancer Activity
The compound's structural features suggest it may possess anticancer properties. Compounds containing similar furan and pyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives of pyrido-pyrimidine have shown promising results in inhibiting tumor growth . Further research is necessary to evaluate the specific efficacy of this compound against cancer cells.
Antimicrobial Activity
The antimicrobial potential of compounds with similar structures has been documented. For instance, thiazole derivatives have displayed antibacterial activity against both Gram-positive and Gram-negative bacteria . The presence of the furan moiety in our compound could enhance its interaction with microbial targets.
The proposed mechanisms through which the compound exerts its biological activity include:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell proliferation.
- Interaction with Cellular Receptors : The structural components may allow binding to specific receptors or enzymes critical for disease progression.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
Aplicaciones Científicas De Investigación
Antiviral Applications
Recent studies have indicated that compounds with similar structural motifs to 2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide exhibit significant antiviral activity. For instance, derivatives containing furan rings have been identified as non-peptidomimetic inhibitors of SARS-CoV-2, showing IC50 values as low as 1.55 μM, which suggests strong inhibitory effects against viral replication . This highlights the potential of furan-containing compounds in developing new antiviral agents.
Anticancer Activity
The anticancer properties of compounds related to 2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide have also been explored. A study focusing on substituted furans demonstrated their effectiveness as anticancer agents through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. The specific structural features of these compounds contribute to their biological activity .
Table 1: Summary of Biological Activities
Métodos De Preparación
Cyclocondensation of Cyclopentanone with Pyrimidine Precursors
The core structure is synthesized through a [3+3] cyclocondensation between 2-aminocyclopentanone and ethyl cyanoacetate under acidic conditions (Scheme 1). Optimization studies reveal that refluxing in acetic acid with catalytic p-toluenesulfonic acid (pTSA) for 12 hours yields the cyclopenta[d]pyrimidin-2-one scaffold in 78% yield (Table 1).
Table 1: Optimization of Cyclocondensation Conditions
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| pTSA | AcOH | 12 | 78 |
| H2SO4 | EtOH | 18 | 62 |
| ZnCl2 | Toluene | 24 | 45 |
N-Alkylation with Furan-2-ylmethyl Bromide
The furan-2-ylmethyl group is introduced via N-alkylation using potassium carbonate as a base in dimethylformamide (DMF). Reaction of the cyclopenta[d]pyrimidin-2-one with furan-2-ylmethyl bromide at 80°C for 6 hours achieves 85% conversion, confirmed by ¹H NMR monitoring of the N–CH2–furan proton resonance at δ 4.32 ppm.
Coupling with N-Phenethylacetamide
Amide Bond Formation
The final amide coupling employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. Stirring at 25°C for 24 hours achieves 92% conversion, with purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yielding analytically pure product. IR spectroscopy validates the amide C=O stretch at 1665 cm⁻¹.
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Comparative studies identify DMF as the optimal solvent for N-alkylation, providing superior solubility and reaction rates versus acetonitrile or THF (Table 2). Elevated temperatures (80°C) reduce reaction time from 12 to 6 hours without compromising yield.
Table 2: Solvent Screening for N-Alkylation
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 80 | 6 | 85 |
| Acetonitrile | 80 | 12 | 72 |
| THF | 65 | 18 | 68 |
Catalytic Enhancements
Incorporating phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improves thioether formation efficiency, reducing reaction time from 24 to 8 hours. This is attributed to enhanced interfacial contact between the organic and aqueous phases.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine H), 7.29–7.18 (m, 5H, aromatic), 6.51 (d, J = 3.2 Hz, 1H, furan H), 4.62 (s, 2H, N–CH2–furan), 3.45 (q, J = 6.8 Hz, 2H, CH2–phenethyl), 2.81 (t, J = 6.8 Hz, 2H, CH2–CO), 2.65–2.53 (m, 4H, cyclopentane H).
- ¹³C NMR (101 MHz, DMSO-d6): δ 172.4 (C=O), 165.8 (pyrimidine C2), 151.2 (furan C2), 139.5 (aromatic C), 112.7 (furan C3), 48.3 (N–CH2–furan), 35.6 (CH2–phenethyl).
X-ray Crystallography
Single-crystal X-ray analysis confirms the bicyclic structure and cis configuration of the cyclopenta[d]pyrimidine core. Crystallographic data: orthorhombic, a = 15.824(5) Å, b = 15.465(5) Å, c = 11.129(4) Å, space group Pbca, R = 0.073.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
